molecular formula C14H18O4S B3028355 (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate CAS No. 1942858-51-6

(S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate

Cat. No.: B3028355
CAS No.: 1942858-51-6
M. Wt: 282.36
InChI Key: IWUXUMPMYUOEIY-AWEZNQCLSA-N
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Description

(S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is an organic compound characterized by its unique structure, which includes a benzyl group, a methylsulfonyl group, and a pent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, such as benzyl alcohol, methylsulfonyl chloride, and pent-4-enoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylsulfonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl or methylsulfonyl derivatives.

Scientific Research Applications

(S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate: Lacks the (S)-configuration, which may affect its reactivity and biological activity.

    Methyl 2-methyl-2-(methylsulfonyl)pent-4-enoate: Similar structure but with a methyl group instead of a benzyl group, leading to different chemical properties.

    Ethyl 2-methyl-2-(methylsulfonyl)pent-4-enoate: Similar structure but with an ethyl group, affecting its solubility and reactivity.

Uniqueness

(S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is unique due to its specific (S)-configuration, which can impart distinct stereochemical properties and biological activities compared to its racemic or other stereoisomeric forms. This uniqueness makes it valuable in asymmetric synthesis and in the development of chiral drugs.

Properties

IUPAC Name

benzyl (2S)-2-methyl-2-methylsulfonylpent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUXUMPMYUOEIY-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101147585
Record name 4-Pentenoic acid, 2-methyl-2-(methylsulfonyl)-, phenylmethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1942858-51-6
Record name 4-Pentenoic acid, 2-methyl-2-(methylsulfonyl)-, phenylmethyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1942858-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentenoic acid, 2-methyl-2-(methylsulfonyl)-, phenylmethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101147585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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